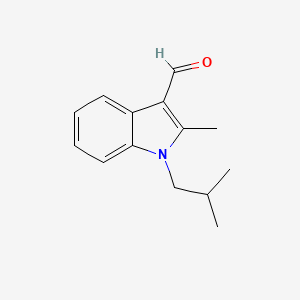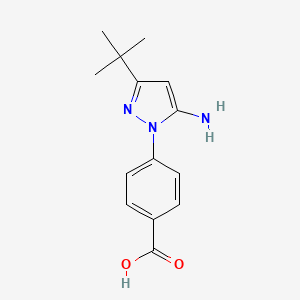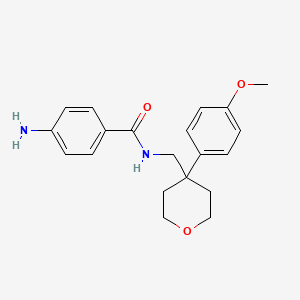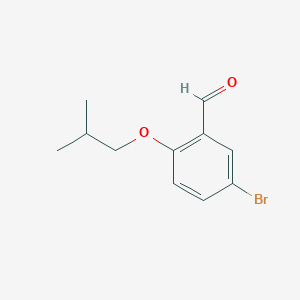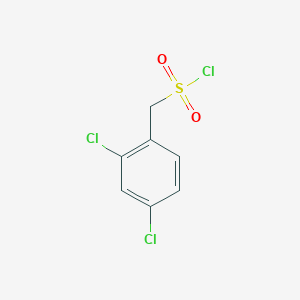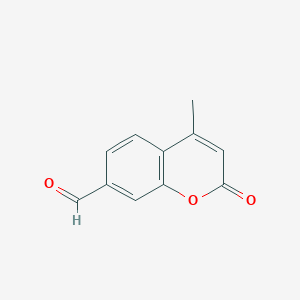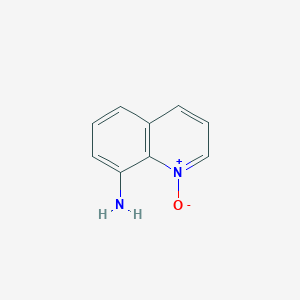
5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid
Vue d'ensemble
Description
5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid is an organic compound with the molecular formula C11H16O4 It is a derivative of furan, a heterocyclic organic compound, and features a tert-butyl group, a hydroxymethyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and tert-butyl alcohol.
Reaction Conditions: The reaction involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butyl group on the furan ring.
Carboxylation: The final step involves the carboxylation of the furan ring to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in a dicarboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol group, leading to the formation of a hydroxyl derivative.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include:
Dicarboxylic Acid Derivative: Formed through oxidation of the hydroxymethyl group.
Hydroxyl Derivative: Formed through reduction of the carboxylic acid group.
Substituted Derivatives: Formed through substitution reactions involving the tert-butyl group.
Applications De Recherche Scientifique
5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Alter Gene Expression: Influence the expression of genes involved in metabolic processes and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethyl-2-furancarboxylic Acid: A structurally similar compound with a hydroxymethyl group and a carboxylic acid group on the furan ring.
2-Methyl-5-tert-Butylfuran: A compound with a tert-butyl group and a methyl group on the furan ring.
4-Hydroxymethyl-2-methylfuran-3-carboxylic Acid: A compound with a hydroxymethyl group, a methyl group, and a carboxylic acid group on the furan ring.
Uniqueness
5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid is unique due to the presence of all three functional groups (tert-butyl, hydroxymethyl, and carboxylic acid) on the furan ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various scientific research applications.
Propriétés
IUPAC Name |
5-tert-butyl-4-(hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-8(10(13)14)7(5-12)9(15-6)11(2,3)4/h12H,5H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKGVGFTCCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C(C)(C)C)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345084 | |
| Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462068-43-5 | |
| Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)


